

# Olomoucine: A Technical Guide to its Chemical Structure, Mechanism, and Experimental Analysis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Olomoucine**

Cat. No.: **B1683950**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **Olomoucine**, a first-generation purine analogue recognized for its role as a cyclin-dependent kinase (CDK) inhibitor. We will delve into its chemical properties, mechanism of action, relevant signaling pathways, and the experimental protocols utilized for its characterization.

## Chemical Structure and Properties

**Olomoucine** is a synthetic 9H-purine derivative.<sup>[1]</sup> Its chemical structure is defined by substitutions at the 2, 6, and 9 positions of the purine ring.<sup>[1][2][3]</sup> The systematic IUPAC name for **Olomoucine** is 2-[[6-(benzylamino)-9-methylpurin-2-yl]amino]ethanol.<sup>[1]</sup>

| Property          | Value                                            | Reference |
|-------------------|--------------------------------------------------|-----------|
| Molecular Formula | C <sub>15</sub> H <sub>18</sub> N <sub>6</sub> O | [1][4]    |
| Molecular Weight  | 298.34 g/mol                                     | [4]       |
| CAS Number        | 101622-51-9                                      | [1][4]    |
| Appearance        | White to off-white solid                         | [4]       |
| SMILES            | CN1C=NC2=C(NCC3=CC=CC=C3)N=C(NCCO)N=C12          | [4][5]    |

## Mechanism of Action

**Olomoucine** functions as an ATP-competitive inhibitor of several key protein kinases, most notably cyclin-dependent kinases (CDKs).<sup>[4][6][7]</sup> By binding to the ATP-binding site of these enzymes, **Olomoucine** prevents the transfer of phosphate from ATP to target protein substrates, thereby interrupting the signaling cascades that drive cellular processes like cell cycle progression.<sup>[6]</sup>

### 2.1. Inhibitory Profile

**Olomoucine** exhibits inhibitory activity against a range of CDKs and other kinases. The half-maximal inhibitory concentrations ( $IC_{50}$ ) are summarized below.

| Target Kinase       | $IC_{50}$ ( $\mu M$ ) | Reference                                                   |
|---------------------|-----------------------|-------------------------------------------------------------|
| CDK1/CDC2/cyclin B  | 7.0                   | <a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[7]</a> |
| CDK2/cyclin A       | 7.0                   | <a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[7]</a> |
| CDK2/cyclin E       | 7.0                   | <a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[7]</a> |
| CDK5/p35            | 3.0                   | <a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[7]</a> |
| ERK1/p44 MAP kinase | 25.0                  | <a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[7]</a> |

A related compound, **Olomoucine II**, shows different selectivity and higher potency against certain CDKs.<sup>[8][9][10]</sup>

### 2.2. Effects on Cell Proliferation

**Olomoucine** has been shown to inhibit the growth of various human cancer cell lines in a concentration-dependent manner.<sup>[11]</sup>

| Cell Line  | Assay Type       | IC <sub>50</sub> / GI <sub>50</sub> (μM) | Reference |
|------------|------------------|------------------------------------------|-----------|
| A-431      | SRB              | 16.6 (GI <sub>50</sub> )                 | [4]       |
| A549       | CCK8             | 130 (IC <sub>50</sub> )                  | [4]       |
| HeLa S3    | Sulforhodamine B | 65 (GI <sub>50</sub> )                   | [4]       |
| K562       | Not Specified    | 145 (IC <sub>50</sub> )                  | [4]       |
| KB 3-1     | Not Specified    | 45 (EC <sub>50</sub> )                   | [11]      |
| MDA-MB-231 | Not Specified    | 75 (EC <sub>50</sub> )                   | [11]      |
| Evsa-T     | Not Specified    | 85 (EC <sub>50</sub> )                   | [11]      |

## Signaling Pathways

### 3.1. Cell Cycle Regulation

The primary pathway affected by **Olomoucine** is the cell cycle control system.[7] CDKs, in association with their regulatory cyclin partners, are the core drivers of cell cycle progression. By inhibiting CDK1 (CDC2) and CDK2, **Olomoucine** can arrest cells at the G1/S and G2/M transition points.[12] This leads to an accumulation of cells in the G1 and G2 phases of the cell cycle.[6][11][12]



[Click to download full resolution via product page](#)

**Olomoucine**'s inhibition of CDK complexes blocks cell cycle progression.

### 3.2. Inflammatory Signaling

**Olomoucine** has also been shown to modulate inflammatory responses. Studies in RAW 264.7 macrophages demonstrated that it can inhibit the production of nitric oxide (NO) and other pro-inflammatory cytokines induced by lipopolysaccharide (LPS).[\[13\]](#) This effect is mediated, at least in part, through the down-regulation of the NF-κB (nuclear factor kappa B) signaling pathway.[\[13\]](#) **Olomoucine** treatment was found to reduce NF-κB reporter activity and decrease the transcription of inducible nitric oxide synthase (iNOS).[\[13\]](#)

## Experimental Protocols

### 4.1. Synthesis of **Olomoucine**

The synthesis of **Olomoucine** and related N<sup>6</sup>,2,9-trisubstituted adenines has been described. [\[2\]](#)[\[3\]](#) The general synthetic route involves the sequential substitution of a di-substituted purine starting material.

Key Synthetic Steps:[\[2\]](#)

- Starting Material: The synthesis typically begins with 2,6-dichloropurine.
- First Substitution (C6): Reaction of 2,6-dichloropurine with benzylamine selectively substitutes the chlorine at the C6 position to yield 2-chloro-6-(benzylamino)purine.
- Second Substitution (C2): The resulting compound is then reacted with 2-aminoethanol (ethanolamine) to replace the chlorine at the C2 position, forming 6-(benzylamino)-2-[(2-hydroxyethyl)amino]purine.
- Third Substitution (N9): Finally, methylation at the N9 position is achieved using a methylating agent (e.g., a methyl halogenide) in the presence of a base like potassium carbonate in a solvent such as DMF. This step yields the final product, **Olomoucine**.
- Purification: The final compound is purified using standard techniques such as extraction and column chromatography or crystallization.

### 4.2. Kinase Inhibition Assay (IC<sub>50</sub> Determination)

Determining the IC<sub>50</sub> value is crucial for characterizing any enzyme inhibitor. A common method is a radiometric assay using a radioactive ATP analogue.

General Protocol:[7]

- Prepare Reagents:

- Kinase Buffer: A buffered solution (e.g., Tris-HCl) containing MgCl<sub>2</sub>, ATP, and any necessary co-factors.
- Enzyme: Purified, active CDK/cyclin complex.
- Substrate: A specific protein or peptide substrate for the kinase (e.g., Histone H1 for CDK1/cyclin B).
- Radiolabeled ATP: [ $\gamma$ -<sup>32</sup>P]ATP or [ $\gamma$ -<sup>33</sup>P]ATP.
- Inhibitor: **Olomoucine**, dissolved in a suitable solvent (e.g., DMSO), prepared in a serial dilution.

- Reaction Setup:

- In a microtiter plate, combine the kinase buffer, substrate, and varying concentrations of **Olomoucine**.
- Initiate the kinase reaction by adding the CDK/cyclin enzyme and the radiolabeled ATP mixture.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 15-30 minutes).

- Reaction Termination and Detection:

- Stop the reaction by adding a strong acid (e.g., phosphoric acid) or by spotting the reaction mixture onto phosphocellulose paper.
- Wash the paper or filter extensively to remove unincorporated radioactive ATP.

- Measure the amount of radioactivity incorporated into the substrate using a scintillation counter. The counts are directly proportional to kinase activity.
- Data Analysis:
  - Plot the percentage of kinase inhibition (relative to a no-inhibitor control) against the logarithm of the **Olomoucine** concentration.
  - Fit the data to a dose-response curve (sigmoidal model) to calculate the  $IC_{50}$  value, which is the concentration of **Olomoucine** required to inhibit 50% of the kinase activity.

Alternative, non-radioactive methods include luminescence-based assays (e.g., ADP-Glo™) that measure ADP production or antibody-based techniques like ELISA that detect the phosphorylated substrate.<sup>[7]</sup>

[Click to download full resolution via product page](#)

A typical workflow for determining CDK inhibitor  $IC_{50}$  values.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Olomoucine | C15H18N6O | CID 4592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Human Metabolome Database: Showing metabocard for Olomoucine (HMDB0035233) [hmdb.ca]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Olomoucine II, CDK/cyclin inhibitor (CAS 500735-47-7) | Abcam [abcam.com]
- 9. Synthesis and biological activity of olomoucine II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The inhibitor of cyclin-dependent kinases, olomoucine II, exhibits potent antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of olomoucine, a selective inhibitor of cyclin-dependent kinases, on cell cycle progression in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Olomoucine, an inhibitor of the cdc2/cdk2 kinases activity, blocks plant cells at the G1 to S and G2 to M cell cycle transitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of cyclin-dependent kinases by olomoucine and roscovitine reduces lipopolysaccharide-induced inflammatory responses via down-regulation of nuclear factor  $\kappa$ B - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Olomoucine: A Technical Guide to its Chemical Structure, Mechanism, and Experimental Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1683950#what-is-the-chemical-structure-of-olomoucine>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)